trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile
Description
trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is a heterocyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with a 4-chlorophenyl group at the 5-position and a nitrile (-CN) group at the 3-position. The trans configuration indicates that the substituents on the THF ring are positioned on opposite sides of the plane, influencing its stereochemical and physicochemical properties. This compound is of interest in medicinal and materials chemistry due to the structural versatility imparted by the THF scaffold, the electron-withdrawing chlorine substituent, and the reactive nitrile moiety.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2 |
InChI Key |
XMCNMSLIDFXOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a reaction with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different reduced products, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles like hydroxide ions, amines, and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives, such as phenols, anilines, or alkylated compounds.
Scientific Research Applications
Chemistry: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets, such as enzymes and receptors. It may also be used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Dihydrofuran derivatives (e.g., ) share partial saturation but differ in substituent diversity.
- Substituent Effects : The 4-chlorophenyl group provides electron-withdrawing effects, which may modulate reactivity and intermolecular interactions (e.g., halogen bonding). In contrast, trifluoromethyl (CF3) and bromophenyl groups () introduce steric bulk and polarizability.
- Nitrile Reactivity : The nitrile group is a common feature, enabling participation in click chemistry, hydrogen bonding, or as a precursor for carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
